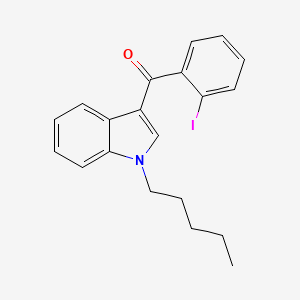

1-Pentyl-3-(2-iodobenzoyl)indole

Übersicht

Beschreibung

AM679 is a potent synthetic cannabinoid (CB) with Ki values of 13.5 and 49.5 nM for the CB1 and CB2 receptors, respectively. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

AM-679 is a 5-lipoxygenase-activating protein (FLAP) inhibitor.

Wirkmechanismus

Target of Action

It is known that indole derivatives often interact with various biological receptors and enzymes .

Mode of Action

Indole compounds often interact with their targets through hydrogen bonds . The exact interaction of 1-Pentyl-3-(2-iodobenzoyl)indole with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Indole derivatives have been reported to exhibit anticancer activity by targeting different biological receptors and enzymes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. The compound has a molecular weight of 417.283 , which may influence its pharmacokinetic properties.

Result of Action

Indole derivatives have been reported to have anticancer potential .

Action Environment

The compound’s storage temperature is recommended to be between 28°c , suggesting that temperature could affect its stability.

Biochemische Analyse

Biochemical Properties

It is known that it interacts with the CB1 and CB2 receptors as a full agonist. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors as a full agonist. This binding can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Biologische Aktivität

1-Pentyl-3-(2-iodobenzoyl)indole is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids found in cannabis. Understanding its biological activity is crucial for assessing its potential therapeutic applications and implications for public health.

Chemical Structure and Properties

This compound features a structure that allows it to interact with the endocannabinoid system. The compound includes a pentyl chain and a 2-iodobenzoyl moiety, which contribute to its binding affinity and agonistic activity at cannabinoid receptors.

Chemical Formula

- Molecular Formula : C₁₅H₁₈I N

- Molecular Weight : 347.21 g/mol

Cannabinoid Receptor Interaction

Research indicates that this compound exhibits significant binding affinity for cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are pivotal in mediating the effects of cannabinoids on the central nervous system and peripheral tissues.

- Binding Affinity : The compound demonstrates agonistic activity, which means it activates the cannabinoid receptors, leading to various physiological effects similar to those of natural cannabinoids .

Pharmacological Effects

This compound has been studied for its pharmacological effects, which include:

- Psychoactive Effects : Like other synthetic cannabinoids, it can produce psychoactive effects, including euphoria and altered perception.

- Potential Therapeutic Uses : Preliminary studies suggest potential applications in pain management, appetite stimulation, and anti-inflammatory effects due to its interaction with the endocannabinoid system .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Binding Affinity :

-

Toxicological Evaluation :

- Research conducted on the toxicological profile of synthetic cannabinoids highlighted the potential adverse effects associated with this compound use. The study indicated that users reported severe side effects, including anxiety and psychosis, necessitating further investigation into safety profiles .

- Comparative Analysis :

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Molecular Weight | 347.21 g/mol |

| CB1 Receptor Binding Affinity | High |

| Psychoactive Effects | Euphoria, altered perception |

| Potential Therapeutic Uses | Pain relief, appetite stimulation |

| Reported Side Effects | Anxiety, psychosis |

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Agonism

1-Pentyl-3-(2-iodobenzoyl)indole acts as a moderately potent agonist for both CB1 and CB2 cannabinoid receptors. Its activity is comparable to that of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The compound's binding affinity and efficacy at these receptors make it a candidate for further research into therapeutic applications.

Table 1: Binding Affinity of this compound

| Compound | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |

|---|---|---|

| This compound | Moderate | Moderate |

| Δ9-THC | High | Moderate |

A. Pain Management

Research indicates that compounds like AM-679 may be developed as analgesics due to their interaction with cannabinoid receptors, which play a crucial role in pain modulation. Studies have shown that such synthetic cannabinoids can produce analgesic effects comparable to traditional pain relievers.

B. Anti-inflammatory Properties

Synthetic cannabinoids have been explored for their anti-inflammatory effects. AM-679's ability to inhibit inflammatory pathways suggests potential applications in treating conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Toxicological Studies

The safety profile of this compound has been evaluated through various toxicological studies. These studies assess the compound's effects on physiological parameters and potential adverse effects.

Case Study: Toxicological Evaluation

A study conducted on rodents demonstrated that administration of AM-679 resulted in dose-dependent hypothermia and alterations in heart rate, similar to those observed with other cannabinoid agonists. The findings suggest that while the compound exhibits therapeutic potential, careful consideration of its safety profile is essential for clinical applications .

Research on Synthetic Cannabinoids

The emergence of synthetic cannabinoids like AM-679 has led to increased scrutiny regarding their presence in "smart products" or herbal blends. Law enforcement agencies have identified this compound in seized samples, indicating its illicit use and the need for regulatory measures .

Table 2: Summary of Research Directions

| Research Area | Focus |

|---|---|

| Pharmacology | Effects on pain and inflammation |

| Toxicology | Long-term safety and physiological impact |

| Regulatory Science | Monitoring and control of synthetic cannabinoids |

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The compound is primarily synthesized through sequential alkylation and acylation reactions :

Step 1: Alkylation of Indole

Indole undergoes N-alkylation using bromopentane in the presence of sodium hydride (NaH) or similar bases . This step installs the pentyl group at the indole nitrogen:

textIndole + Bromopentane → 1-Pentylindole

Step 2: Acylation with 2-Iodobenzoyl Chloride

The 1-pentylindole intermediate reacts with 2-iodobenzoyl chloride under Friedel-Crafts acylation conditions. Dimethylaluminum chloride (Me₂AlCl) is often employed as a Lewis acid to activate the acyl chloride :

text1-Pentylindole + 2-Iodobenzoyl Chloride → 1-Pentyl-3-(2-iodobenzoyl)indole

Degradation and Stability

The compound demonstrates sensitivity to environmental factors:

Analytical Characterization Reactions

Key techniques for structural elucidation include:

Mass Spectrometry

- Fragmentation Pathways :

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (CDCl₃):

- ¹³C NMR :

Receptor Binding and Pharmacological Activity

While not a traditional chemical reaction, the compound’s interaction with CB₁ cannabinoid receptors involves:

- Hydrophobic interactions between the pentyl chain and receptor’s transmembrane helices .

- Steric triggering from conformational changes in the iodobenzoyl-indole scaffold, inducing receptor activation .

Comparative Reactivity of Structural Analogues

Eigenschaften

IUPAC Name |

(2-iodophenyl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20INO/c1-2-3-8-13-22-14-17(15-9-5-7-12-19(15)22)20(23)16-10-4-6-11-18(16)21/h4-7,9-12,14H,2-3,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJBHYUAJOTAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009999 | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-91-3 | |

| Record name | (2-Iodophenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-679 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM-679 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-679 (CANNABINOID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TFT4BO1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes 1-pentyl-3-(2-iodobenzoyl)indole significant in the context of synthetic cannabinoid research?

A1: This compound belongs to a group of new psychoactive substances (NPS) that mimic the effects of cannabis. The emergence of this compound and 1-pentyl-3-(1-adamantoyl)indole in Hungary [] highlights the constantly evolving landscape of NPS. Researchers identified these compounds in seized bulk powders, indicating their potential distribution and use as recreational drugs. This discovery underscores the need for continuous monitoring, analytical method development, and research to understand the potential health risks associated with these emerging substances.

Q2: What analytical techniques were used to identify and characterize this compound?

A2: The researchers utilized a combination of techniques to identify and characterize this compound []. Gas chromatography-mass spectrometry (GC-MS) was employed for initial screening and identification based on the compound's fragmentation pattern. Further structural confirmation was achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. This multi-pronged analytical approach allowed for accurate determination of the compound's molecular formula, weight, and structural characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.